molecular formula C22H22N6O3 B2805004 N-苄基-2-(4-吗啉基-1-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-2(1H)-基)乙酰胺 CAS No. 1215564-81-0

N-苄基-2-(4-吗啉基-1-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-2(1H)-基)乙酰胺

货号: B2805004
CAS 编号: 1215564-81-0
分子量: 418.457
InChI 键: PMEZAIHCIXRDAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been studied for their potential as anticancer agents . They are known for their DNA intercalation activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves the reaction of a quinoxaline compound with a hydrazine or a similar reagent . The specific synthesis process can vary depending on the desired substitutions on the final molecule .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is characterized by a triazole ring fused with a quinoxaline ring . The specific structure can vary depending on the substitutions on the molecule .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]quinoxaline derivatives are typically related to their synthesis. The key step in the synthesis of these compounds is often an oxidative N–N bond formation .

科学研究应用

合成和正性肌力作用

  • 正性肌力药剂:源自 N-苄基-2-(4-吗啉代-1-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-2(1H)-基)乙酰胺骨架的化合物已被合成并评估其正性肌力作用,这是衡量其增加心肌收缩力的能力的指标。值得注意的是,某些衍生物在分离的兔心脏制剂中显示出比标准药物米力农更好的活性,表明它们具有作为心脏兴奋剂的潜力,而无需讨论药物剂量和副作用 (张等人,2008; 吴等人,2012)。

抗菌活性

  • 抗菌评估:一些衍生物已被探索其抗菌特性。一项关于带有喹啉环的新型三唑衍生物的研究证明了显着的抗菌活性,表明这些化合物可以有效对抗各种细菌和真菌感染。该研究突出了这些衍生物在解决抗生素耐药性和传染病方面的潜力,而无需深入探讨药物使用细节 (Yurttaş 等人,2020)。

抗癌活性

  • 抗癌特性:1,2,4-三唑[4,3-a]-喹啉衍生物的合成在抗癌活性方面显示出有希望的结果。这些化合物已针对人神经母细胞瘤和结肠癌细胞系进行了测试,其中一些显示出显着的细胞毒性。这为基于该化学骨架的抗癌疗法的开发开辟了新的途径 (雷迪等人,2015)。

单胺氧化酶抑制剂

  • MAO 抑制活性:寻找新型单胺氧化酶 (MAO) 抑制剂导致喹喔啉衍生物的合成,这些衍生物显示出对 MAO-A 的选择性竞争性抑制。这些发现对神经系统疾病的治疗发展具有影响,突出了该化合物的潜力,而无需解决药物剂量或副作用 (哈塔布等人,2010)。

作用机制

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA . This disruption can interfere with processes such as DNA replication and transcription, which can lead to cell death .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA structure and function, it can inhibit the synthesis of proteins and other molecules essential for cell survival and proliferation . This can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .

Result of Action

The compound has demonstrated anti-proliferative activity against various cancer cell lines . For example, it has shown potent activity against HepG2, HCT116, and MCF-7 cancer cell lines . The compound’s ability to intercalate DNA and disrupt normal cellular processes can lead to cell death, thereby inhibiting the growth and proliferation of cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s ability to interact with DNA and exert its anti-proliferative effects

安全和危害

The safety and hazards associated with [1,2,4]triazolo[4,3-a]quinoxaline derivatives would depend on the specific compound and its biological activity. As potential anticancer agents, these compounds could have cytotoxic effects .

未来方向

The future research directions for [1,2,4]triazolo[4,3-a]quinoxaline derivatives could involve further optimization of their structure to enhance their anticancer activity . This could involve modifications to the substitutions on the molecule to improve its binding to DNA and its cytotoxic effects .

属性

IUPAC Name

N-benzyl-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c29-19(23-14-16-6-2-1-3-7-16)15-27-22(30)28-18-9-5-4-8-17(18)24-20(21(28)25-27)26-10-12-31-13-11-26/h1-9H,10-15H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEZAIHCIXRDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。